1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol
Description
Properties
IUPAC Name |
1-[6-(difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O/c10-9(11)7-3-8(13-5-12-7)14-2-1-6(15)4-14/h3,5-6,9,15H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIVTKILIZUAMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=NC(=C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Key Intermediates
Synthesis of 4-(Iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines
- These intermediates are synthesized via reaction of brominated enones with 2-methyl-2-thiopseudourea sulfate under acidic conditions, yielding 4-(chloromethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidines in moderate yields (~65%).
- Subsequent halogen exchange reactions afford the bromo and iodo derivatives, which serve as superior alkylating agents due to better leaving group ability.
Selective O-Alkylation Methodology
The critical step in the preparation is the selective O-alkylation of pyrimidin-2(1H)-ones with halomethyl pyrimidines. Key findings include:
- The use of 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidines as alkylating agents provides the highest yields (up to 90%) of the O-alkylated product.
- Reaction conditions optimized include refluxing in acetone or acetonitrile for 0.5 to 1 hour, with potassium carbonate as the base.
- Lower temperatures or shorter reaction times reduce yields significantly.
- The reaction is highly selective for O-alkylation over N-alkylation, confirmed by NMR analysis.
Reaction Optimization and Yield Data
The following table summarizes key reaction parameters and yields for the O-alkylation step:
| Entry | Alkylating Agent (Halogen) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Chloromethyl (Cl) | MeCN | Reflux | 16 | 23 | Poor leaving group, low yield |
| 2 | Bromomethyl (Br) | MeCN | Reflux | 16 | 80 | Improved yield with Br |
| 3 | Iodomethyl (I) | MeCN | Reflux | 16 | 87-90 | Best yield and selectivity |
| 4 | Iodomethyl (I) | Acetone | Reflux | 0.5 | 89 | Efficient, shorter reaction |
| 5 | Iodomethyl (I) | Acetone | Room Temp | 16 | 63 | Lower yield at room temperature |
This data demonstrates the importance of the leaving group and reaction conditions on yield and selectivity.
Challenges and Alternative Approaches
- Attempts to use linear cyclocondensation strategies with β-enaminone intermediates resulted in low yields (8–10%) due to low reactivity of the β-position when amino groups are present.
- Direct alkylation using halomethyl pyrimidines is preferred for its higher yield and selectivity.
- The use of brominated enaminones as alkylating agents led to complex mixtures and poor product formation, highlighting the need for careful choice of alkylating agents.
Summary Table of Preparation Methods
| Step | Method/Agent | Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| Preparation of halomethyl pyrimidines | Brominated enones + thiopseudourea sulfate | Acidic medium, reflux | 65 | Precursor for alkylation |
| Halogen exchange | Chloride → Bromide → Iodide | Literature methods | - | Iodo derivative best for alkylation |
| O-Alkylation | Pyrimidin-2(1H)-one + 4-(iodomethyl)pyrimidine | K2CO3, reflux in acetone or MeCN | 87–90 | High selectivity and yield |
| Cyclocondensation | β-enaminone + 2-methyl-2-thiopseudourea sulfate | Acidic, prolonged reaction | 8–10 | Low yield, less feasible |
Chemical Reactions Analysis
1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol has been investigated for various applications:
Chemistry
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the exploration of reaction mechanisms and the synthesis of more complex molecules. It is particularly useful in:
- Developing new synthetic pathways : The compound can be utilized in reactions such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds.
Biology
In biological research, the compound is being studied for its interactions with biological targets:
- Bioactive Molecules : It is investigated in the development of bioactive compounds that can modulate biological pathways.
- Enzyme Inhibition : Compounds similar to this one have shown inhibitory effects on enzymes involved in key signaling pathways, which may have implications for treating diseases like cancer and inflammation.
Medicine
The therapeutic potential of this compound is under exploration:
- Drug Discovery : It is being evaluated for its potential as a lead compound in drug development due to its ability to interact with specific molecular targets.
- Therapeutic Applications : Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer properties.
Industry
The compound also finds applications in agrochemicals and materials science:
- Agrochemicals : Its unique properties may enhance the efficacy of pesticides or herbicides.
- Materials Science : The compound can be used to develop materials with specific chemical properties, potentially leading to innovations in coatings or polymers.
Case Studies and Research Findings
Several studies have highlighted the potential of related compounds:
Inhibition of Enzymatic Activity
Research indicates that similar structures can inhibit enzymes critical to inflammatory pathways. For example:
- A study reported an IC50 value of 53 nM against p38 MAPK, suggesting significant potential for treating inflammatory diseases like rheumatoid arthritis.
Therapeutic Potential
The design of related compounds suggests they may interact effectively with biological targets:
- In models of collagen-induced arthritis, similar compounds demonstrated up to 63% inhibition of disease severity when administered orally.
Mechanism of Action
The mechanism of action of 1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
The pyrimidine ring’s substitution pattern critically influences physicochemical and biological properties. Key analogs include:
(a) 1-(6-Chloro-pyrimidin-4-yl)pyrrolidin-3-ol (CAS 1264038-82-5)
- Substituent : Chlorine at the 6-position.
- Molecular Weight : 199.64 g/mol (vs. ~215.2 g/mol for the difluoromethyl analog).
- Key Differences: Chlorine’s higher electronegativity increases lipophilicity (predicted logP ~1.2 vs. Lacks the metabolic stabilization conferred by fluorine, increasing susceptibility to oxidative degradation .
(b) 6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol
- Substituent : Trifluoromethylphenyl at the 6-position.
- Key Differences :
(c) 1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol
Pyrrolidine Ring Modifications
Variations in the pyrrolidine moiety also impact activity:
(a) (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol
- Modification: Aminomethyl group at the 5-position.
- Key Differences :
(b) (R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol
- Modification : Chlorine at the 2-position of pyrimidine.
- Key Differences :
- Altered substitution pattern shifts electronic density on the pyrimidine ring, affecting π-π stacking interactions.
- The 2-chloro group is a common leaving group, making this compound a reactive intermediate in Suzuki couplings .
Biological Activity
1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol, with the CAS number 2098041-59-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a pyrimidine ring substituted with a difluoromethyl group and a pyrrolidine moiety. This unique structure contributes to its biological properties and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The compound has been shown to modulate the activity of key biological pathways, which may include:
- Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit kinases, which are crucial in various signaling pathways. For instance, derivatives have shown promising inhibitory potency against glycogen synthase kinase 3 beta (GSK-3β), a target for neurodegenerative diseases and cancer therapies .
- Antioxidant Activity : Compounds structurally related to this compound have been screened for antioxidant properties, indicating potential protective effects against oxidative stress .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
| Compound | Target | IC50 (µM) | Activity | Reference |
|---|---|---|---|---|
| This compound | GSK-3β | TBD | Inhibitory | |
| Pyrimidine derivative | Antioxidant | TBD | Protective | |
| Related compound | Kinase Inhibition | 480 nM | Potent |
Research Findings
- Enantiomeric Studies : Research has focused on the enantiomers of pyrimidine derivatives, revealing that specific configurations can enhance metabolic stability and potency against biological targets. For instance, studies on GSK-3β inhibitors showed improved efficacy with particular stereoisomers .
- Anti-fibrotic Properties : Some derivatives have been evaluated for their anti-fibrotic effects, demonstrating the ability to inhibit collagen expression in hepatic stellate cells, which is crucial for liver fibrosis treatment .
- Molecular Dynamics Simulations : Advanced simulations have been employed to understand the interactions between these compounds and their targets at a molecular level, providing insights into their binding affinities and stability in biological systems .
Case Studies
A notable case study involved the synthesis and evaluation of pyrimidine-based compounds where this compound was used as a lead compound. The study highlighted its potential role in drug development for neurodegenerative diseases due to its inhibitory effects on GSK-3β and favorable pharmacokinetic properties.
Q & A
Basic Research Questions
Q. What are the key steps and optimization strategies for synthesizing 1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrimidine ring functionalization. A critical step is introducing the difluoromethyl group, which often requires fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Cyclization to form the pyrrolidine ring may employ reductive amination or nucleophilic substitution. Optimization includes using catalytic systems (e.g., Pd/C for hydrogenation) and continuous flow reactors to enhance yield (up to 75–85%) and reduce side reactions . Purification commonly involves flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Methodological Answer :
- NMR : , , and NMR confirm substituent positions and fluorine integration. For example, NMR typically shows a doublet for -CFH near -90 ppm .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] at m/z 256.0987).
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks (e.g., hydroxyl-pyrrolidine interactions) .
- FTIR : Peaks at 3200–3400 cm (O-H stretch) and 1100–1250 cm (C-F stretches) are diagnostic .
Q. What are the stability profiles and storage recommendations for this compound?
- Methodological Answer : The compound is stable under inert atmospheres (N/Ar) at -20°C but degrades upon prolonged exposure to light or moisture. Stability tests (HPLC monitoring over 30 days) show <5% degradation when stored in amber vials with desiccants. Reactivity with strong oxidizers (e.g., KMnO) or reductants (NaBH) necessitates segregated storage .
Advanced Research Questions
Q. How can synthetic byproducts be minimized during pyrimidine-pyrrolidine coupling?
- Methodological Answer : Competing pathways (e.g., over-fluorination or ring-opening) are mitigated by:
- Temperature Control : Maintaining reactions at 0–5°C during fluorination .
- Catalyst Screening : Pd(OAc)/Xantphos systems reduce Heck-type side products in cross-couplings .
- In Situ Monitoring : ReactIR or LC-MS tracks intermediate formation, enabling rapid quenching of undesired pathways .
- Data Contradiction Note : Some studies report higher yields with microwave-assisted synthesis (e.g., 80% vs. 65% conventional heating), but reproducibility depends on solvent polarity .
Q. What experimental designs are recommended for evaluating biological activity in enzyme inhibition assays?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., EGFR, JAK2) due to pyrimidine’s ATP-binding affinity .
- Assay Conditions : Use TR-FRET (time-resolved fluorescence resonance energy transfer) with Z´-factor >0.5 to ensure robustness. Include controls like staurosporine (pan-kinase inhibitor) .
- Data Interpretation : IC values <1 µM suggest high potency, but validate selectivity via counter-screens (e.g., CEREP panel) to exclude off-target effects .
Q. How should researchers address discrepancies in reported solubility and bioavailability data?
- Methodological Answer :
- Solubility : Use shake-flask method (pH 1–7.4 buffers) with HPLC quantification. For low solubility (<0.1 mg/mL), employ co-solvents (DMSO ≤1%) or nanoformulations .
- Bioavailability : Discrepancies arise from logP variability (calculated vs. experimental). Address this via PAMPA assays (artificial membrane permeability) and in vivo PK studies in rodents (IV/PO dosing) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
